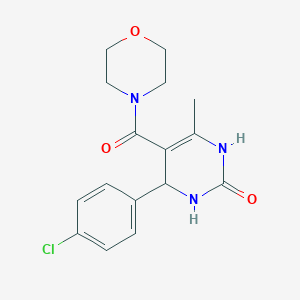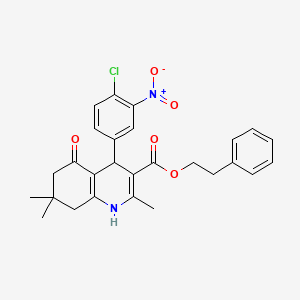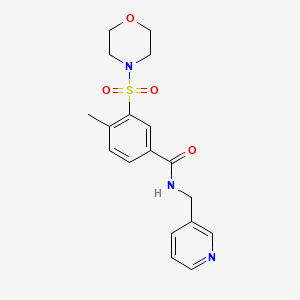![molecular formula C21H17N3O3S B5171661 N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as "DMF" and has been extensively studied for its unique properties and potential benefits.
Mecanismo De Acción
DMF exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of antioxidant and detoxification enzymes, leading to the reduction of oxidative stress and inflammation. DMF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DMF has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. DMF has also been found to modulate the activity of various enzymes involved in the metabolism of drugs and xenobiotics, leading to enhanced detoxification and elimination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, its potential toxicity and reactivity with other compounds must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on DMF. One area of interest is the development of novel DMF derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the role of DMF in the regulation of epigenetic modifications, which may have implications for the treatment of various diseases. Furthermore, the use of DMF in combination with other drugs or therapies may lead to enhanced efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of DMF involves the reaction between 5,6-dimethyl-2-benzoxazolylamine and 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form the final compound. This method has been optimized to produce high yields of pure DMF.
Aplicaciones Científicas De Investigación
DMF has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. DMF has been shown to modulate the immune system and has been used in the treatment of multiple sclerosis, a chronic autoimmune disease. In addition, DMF has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-12-9-16-18(10-13(12)2)27-20(23-16)14-5-3-6-15(11-14)22-21(28)24-19(25)17-7-4-8-26-17/h3-11H,1-2H3,(H2,22,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJWBPDIWFAPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)

![N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5171616.png)
![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)

![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
![N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)